molecular formula C15H10BrNO B2469645 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-79-5

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole

Cat. No. B2469645
M. Wt: 300.155
InChI Key: XQCZKZDWHOTRHV-CMDGGOBGSA-N
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Description

“2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound with the empirical formula C13H13BBrNO4 . It is related to boronic acids and derivatives .


Synthesis Analysis

The synthesis of this compound could be achieved by the reaction of 3-bromocinnamaldehyde with 2-aminophenol . Samarium triflate could be used as a catalyst . Another possible method could be a Wittig reaction between 3-Bromobenzaldehyde and 2-(chloromethyl)-1,3-benzoxazole .


Molecular Structure Analysis

The molecular weight of this compound is 337.96 . The SMILES string representation is CN1CC(=O)OB(OC(=O)C1)\C=C\c2cccc(Br)c2 .


Chemical Reactions Analysis

The retrosynthesis of this compound starts at the benzoxazole moiety . The reaction could proceed differently if the benzoxazole is reacted without the halogen .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 184-189 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial and Photosynthesis-Inhibiting Applications

  • Antimycobacterial Activity: A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including variants similar to 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole, demonstrated significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium. Some compounds showed higher activity against these strains than the standard drug isoniazid (Imramovský et al., 2014).
  • Photosynthesis-Inhibiting Activity: These compounds also inhibited photosynthetic electron transport in spinach chloroplasts, indicating potential applications in studying photosynthesis mechanisms (Imramovský et al., 2014).

Anti-Inflammatory Applications

  • COX-2 Inhibition: 2-(2-Arylphenyl)benzoxazole derivatives, closely related to the compound , have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), demonstrating potential anti-inflammatory applications (Seth et al., 2014).

Structural and Pharmacological Studies

  • Structural Analysis: The structural characteristics of benzoxazole derivatives, including their crystal structures and Hirshfeld surface analysis, have been extensively studied. These investigations provide insights into the molecular configurations and interactions of these compounds (Sivakumar et al., 2018).

Optical and Electronic Applications

  • Electroluminescence in OLEDs: Benzoxazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), particularly for their green-emitting properties. Their stability and efficiency in light emission make them suitable for electronic applications (Son et al., 2005).

Antifungal Activity

  • Anti-Candida Action: Benzoxazole derivatives have demonstrated significant activity against Candida strains, offering potential applications in antifungal treatments. Their action mechanism includes disrupting membrane transport and affecting mitochondrial respiration (Staniszewska et al., 2021).

Anti-Cancer Research

  • DNA Topoisomerase Inhibition: Benzoxazole derivatives have shown inhibitory activity against DNA topoisomerases I and II, suggesting potential applications in cancer research and therapy (Oksuzoglu et al., 2008).

Safety And Hazards

This compound is classified as a non-combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZKZDWHOTRHV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole

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